molecular formula C13H10N2OS2 B376215 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 448230-52-2

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B376215
CAS No.: 448230-52-2
M. Wt: 274.4g/mol
InChI Key: CBEXCTSHJBZREW-UHFFFAOYSA-N
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Description

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methylthio group at the 2-position and a phenyl group at the 5-position. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Safety and Hazards

While specific safety and hazard information for “2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for “2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds involve further exploration of their potential as kinase inhibitors . The patent landscape for fused pyrimidines has become very crowded, making it challenging to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the formation of the thienopyrimidine core through a cyclization reaction. For example, starting from 2-aminothiophene and a suitable aldehyde, the intermediate thienopyrimidine can be synthesized.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.

    Phenylation: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding dihydro derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Palladium catalysts, phenylboronic acid derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidines.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)pyrido[3,4-d]pyrimidine: Another fused pyrimidine compound with similar kinase inhibitory properties.

    Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.

Uniqueness

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methylthio group and a phenyl group on the thienopyrimidine core makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-methylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-11(16)10-9(7-18-12(10)15-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEXCTSHJBZREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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